molecular formula C29H19NO11 B122585 6-CFDA N-succinimidyl ester CAS No. 150206-15-8

6-CFDA N-succinimidyl ester

Cat. No.: B122585
CAS No.: 150206-15-8
M. Wt: 557.5 g/mol
InChI Key: JGPOSNWWINVNFV-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 3’,6’-diacetyloxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate is a complex organic compound with a unique spiro structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its structure consists of a spiro linkage between a benzofuran and a xanthene moiety, with additional functional groups that contribute to its reactivity and utility.

Mechanism of Action

Target of Action

The primary target of 6-CFDA N-succinimidyl ester, also known as 6-Carboxy-fluorescein diacetate N-succinimidyl ester, is free amines present in cells . These amines are found in various cellular components, including proteins, and play crucial roles in numerous biological processes.

Mode of Action

This compound is capable of spontaneously and irreversibly binding to these free amines . This binding is facilitated by the succinimidyl group present in the compound, which reacts with the amine groups to form stable covalent bonds .

Biochemical Pathways

Once inside the cell, the compound is hydrolyzed to fluorescent 6-carboxyfluorescein . This reaction is facilitated by intracellular esterases . The resulting fluorescent compound can then covalently label intracellular proteins , allowing for the tracking of various cellular processes, including cell division .

Pharmacokinetics

The compound is cell-permeable, allowing it to easily enter cells . Once inside, it is stable and retained within the cells for a long period, enabling long-term tracking of cellular processes . It is soluble in DMSO , which can impact its bioavailability and use in various experimental setups.

Result of Action

The action of this compound results in the fluorescent labeling of cells, which can be detected and quantified using techniques such as flow cytometry . This allows for the tracking of cell division in both mammalian cells and bacteria , and the non-destructive staining of bacterial cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other amines can compete with the cellular amines for the binding sites on the compound. Additionally, the activity of intracellular esterases, which can vary depending on the cell type and physiological state of the cell, can influence the rate of hydrolysis of the compound to the fluorescent 6-carboxyfluorescein . The compound should be stored under desiccating conditions at -20°C for up to 12 months .

Biochemical Analysis

Biochemical Properties

6-CFDA N-succinimidyl ester is capable of spontaneously and irreversibly binding to free amines . It is utilized in flow cytometry experiments for tracking cell division in both mammalian cells and bacteria . The compound hydrolyzes to fluorescent 6-carboxyfluorescein and covalently labels intracellular proteins .

Cellular Effects

The compound is cell-permeable and can diffuse into cells . Once inside the cells, this compound is hydrolyzed by intracellular esterases to form 6-carboxyfluorescein . This results in the covalent labeling of intracellular proteins, which can be used to track cell division and other cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to 6-carboxyfluorescein by intracellular esterases . The resulting compound covalently binds to intracellular lysine residues and other amine sources . This covalent coupling reaction results in the stable labeling of cells, allowing for long-term tracking of cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time. The compound is stable and can be stored for up to 12 months under desiccating conditions . Most cell types will excrete a proportion of the dye over the course of the first 24–48 hours following staining .

Metabolic Pathways

The metabolic pathways involving this compound primarily involve its hydrolysis by intracellular esterases to form 6-carboxyfluorescein

Transport and Distribution

This compound is cell-permeable and can diffuse into cells . Once inside the cells, it is hydrolyzed and covalently binds to intracellular proteins

Subcellular Localization

Given its ability to diffuse into cells and bind to intracellular proteins , it is likely that it is distributed throughout the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 3’,6’-diacetyloxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate typically involves multiple steps. One common approach is the reaction of 3’,6’-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-4-carboxylic acid with acetic anhydride to introduce the acetyl groups. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves batch reactions with precise control over temperature, pH, and reaction times to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) 3’,6’-diacetyloxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The acetyl groups can be replaced by other functional groups through nucleophilic substitution.

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Derivatives with different functional groups replacing the acetyl groups.

    Hydrolysis: 3’,6’-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-4-carboxylic acid and acetic acid.

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

Scientific Research Applications

(2,5-Dioxopyrrolidin-1-yl) 3’,6’-diacetyloxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl acrylate: Another NHS ester used for protein crosslinking.

    2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Used in the synthesis of antibody-drug conjugates.

    Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Utilized in the formation of stable carbamate linkages

Uniqueness

(2,5-Dioxopyrrolidin-1-yl) 3’,6’-diacetyloxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific spatial arrangements and reactivity patterns.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19NO11/c1-14(31)37-17-4-7-20-23(12-17)39-24-13-18(38-15(2)32)5-8-21(24)29(20)22-11-16(3-6-19(22)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34/h3-8,11-13H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPOSNWWINVNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407790
Record name 6-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[[2]benzofuran-1,9'-xanthene]-3',6'-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150206-15-8
Record name 2,5-Dioxo-1-pyrrolidinyl 3′,6′-bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150206-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Carboxyfluorescein diacetate succinimidyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150206158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[[2]benzofuran-1,9'-xanthene]-3',6'-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Carboxyfluorescein diacetate succinimidyl ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KQF9Z3Y49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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